N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide
Description
N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,5-dimethylphenyl group, a hydrazino-oxoethyl chain, and a 5-(4-nitrophenyl)furylmethylene moiety.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6S/c1-19-8-9-20(2)25(16-19)30(38(35,36)24-6-4-3-5-7-24)18-27(32)29-28-17-23-14-15-26(37-23)21-10-12-22(13-11-21)31(33)34/h3-17H,18H2,1-2H3,(H,29,32)/b28-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKSBZTWUIBZHQ-OGLMXYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416496 | |
| Record name | SMR000186218 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5546-21-4 | |
| Record name | SMR000186218 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide is a complex organic molecule with potential biological activity. This article explores its synthesis, biological properties, and therapeutic potential, focusing on antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of hydrazone derivatives and subsequent reactions to introduce the sulfonamide group. The synthetic pathway often utilizes starting materials such as 2,5-dimethylphenylamine and various aldehydes or ketones to achieve the desired structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds bearing the 2,5-dimethylphenyl scaffold. For example:
- Gram-positive and Gram-negative bacteria : Compounds similar to this compound have shown significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecium. This suggests that modifications to the 2,5-dimethylphenyl structure can enhance antibacterial properties against multidrug-resistant pathogens .
- Fungal Infections : The compound also exhibits antifungal activity against drug-resistant strains of Candida, indicating its potential utility in treating opportunistic infections .
Anticancer Activity
The compound's structural features suggest possible anticancer properties. Research has indicated that similar sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines:
- Cytotoxicity : Studies have reported that thiazole derivatives with similar substitutions exhibit cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity. For instance, certain derivatives showed greater efficacy than standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The proposed mechanism of action for these compounds includes the induction of apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 family proteins .
Case Studies
- Antibacterial Screening : A study conducted on a series of N-substituted sulfonamides demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl ring significantly influenced antimicrobial efficacy .
- Anticancer Evaluation : A comparative analysis of structurally related compounds revealed that those containing a 4-nitrophenyl group showed enhanced cytotoxicity against breast cancer cell lines compared to their non-substituted counterparts .
Data Tables
Scientific Research Applications
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The presence of the 2,5-dimethylphenyl moiety is significant as it is often associated with enhanced biological activity. The compound's structure includes a benzenesulfonamide group, which is known for its role in pharmacology, particularly in the development of antimicrobial agents.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds featuring the 2,5-dimethylphenyl scaffold. For instance, derivatives have shown promising activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. Compounds structurally related to N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide demonstrated significant minimum inhibitory concentrations (MICs), suggesting their viability as new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have exhibited antifungal activity against drug-resistant strains of Candida, including Candida auris. The effectiveness against such pathogens underscores the compound's potential in treating infections that are increasingly difficult to manage with existing antifungal therapies .
Mechanistic Insights
The mechanism by which this compound exerts its effects may involve inhibition of key enzymes or disruption of cellular processes in pathogens. Research indicates that compounds with similar structures can interfere with cell wall synthesis or protein function in bacteria .
Case Study 1: Antibacterial Activity
In a comparative study, a derivative of the compound was tested against various Gram-positive and Gram-negative bacteria. It showed superior activity compared to standard antibiotics like vancomycin and ampicillin. The study concluded that modifications to the benzenesulfonamide structure could significantly enhance antibacterial efficacy .
Case Study 2: Antifungal Efficacy
Another research effort focused on the antifungal properties of related compounds against Candida species. Results indicated that certain derivatives not only inhibited growth but also displayed fungicidal effects at lower concentrations than traditional treatments .
Conclusion and Future Directions
This compound represents a promising candidate for further development in antimicrobial therapies. Its unique structural features contribute to its biological activities, making it a subject of interest for future pharmacological studies.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Formation of the Hydrazino-Oxoethyl Arm
The hydrazino-oxoethyl group is introduced through sequential acylation and hydrazine coupling:
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Acylation : Glycine derivatives (e.g., Boc-glycine) react with the sulfonamide intermediate under coupling agents like PyBop :
Deprotection (Boc removal) yields the free amine.
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Hydrazine Coupling : The free amine reacts with substituted hydrazines or hydrazine derivatives to form the hydrazino-oxoethyl linkage . For example:
Attachment of the 5-(4-Nitrophenyl)-2-Furyl Methylene Group
The furan-nitrophenyl moiety is synthesized via Knoevenagel condensation or cyclocondensation :
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Furan Synthesis : 5-(4-Nitrophenyl)furan-2-carbaldehyde is prepared by cyclizing 4-nitrobenzaldehyde with acetylacetone derivatives under acidic conditions .
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Methylene Hydrazine Linkage : The aldehyde reacts with the hydrazino-oxoethyl group to form a hydrazone:
This step often requires catalytic acid (e.g., p-TSA) and refluxing in ethanol .
Key Reactivity and Stability
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Nitro Group Reduction : The 4-nitrophenyl group can be selectively reduced to an amine using hydrogenation (H₂/Pd-C) , altering electronic properties for downstream applications.
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Hydrolytic Stability : The sulfonamide bond resists hydrolysis under physiological conditions (pH 7.4, 37°C) , but acidic/basic conditions (pH <3 or >10) may cleave the S–N bond .
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Photoreactivity : The nitro group may undergo photodegradation under UV light, forming nitroso derivatives .
Mechanistic Insights
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Sulfonylation : Proceeds via nucleophilic attack of the aniline’s amine on the electrophilic sulfur of the sulfonyl chloride, followed by HCl elimination .
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Hydrazone Formation : Involves nucleophilic addition of hydrazine to the carbonyl, followed by dehydration to form the C=N bond .
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Steric Effects : The 2,5-dimethylphenyl group impedes rotation around the S–N bond, stabilizing specific conformers in crystal structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The target compound distinguishes itself from analogs through its 4-nitrophenyl substituent on the furan ring. In contrast, compounds in feature halogens (Cl, Br) or hydrogen at analogous positions (e.g., 4-(4-X-phenylsulfonyl)phenyl groups, X = H, Cl, Br) . Key differences include:
- Solubility : Nitro groups reduce solubility in polar solvents relative to halogens, which may influence bioavailability.
- Steric profile : The 2,5-dimethylphenyl group introduces steric hindrance absent in simpler aryl substituents (e.g., 2,4-difluorophenyl in ).
Tautomerism and Structural Stability
Compounds in (e.g., 1,2,4-triazole-3-thiones [7–9]) exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the target compound’s hydrazino-oxoethyl chain lacks a thione group, precluding such tautomerism. This structural difference may reduce susceptibility to redox-mediated degradation.
Data Tables
Table 1. Structural and Spectral Comparison of Sulfonamide Derivatives
Table 2. Substituent Impact on Properties
| Substituent | Electronic Effect | Solubility (Polar Solvents) | Bioactivity Potential |
|---|---|---|---|
| NO₂ | Strong EWG | Low | High (e.g., kinase inhibition) |
| Cl/Br | Moderate EWG | Moderate | Moderate |
| CF₃ (hypothetical) | Strong EWG | Very Low | High (e.g., antimicrobial) |
Research Findings and Implications
- Spectral Confirmation : The absence of C=O bands in triazole derivatives () contrasts with the target compound’s retained carbonyl group, suggesting divergent reactivity in biological systems .
- Stability : The lack of tautomerism in the target compound may improve pharmacokinetic stability compared to triazole-thiones, which are prone to redox cycling.
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence reaction yield?
The synthesis of this sulfonamide derivative typically involves multi-step reactions, including sulfonylation, hydrazine coupling, and furyl-methylene conjugation. Key steps include:
- Sulfonamide Formation : Reacting benzenesulfonyl chloride with a substituted aniline (e.g., 2,5-dimethylaniline) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core .
- Hydrazino-Oxoethyl Coupling : Introducing the hydrazino-2-oxoethyl group via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) .
- Furyl-Methylene Conjugation : Utilizing Knoevenagel condensation to attach the 5-(4-nitrophenyl)-2-furyl moiety, with catalytic acetic acid or piperidine to promote enolate formation .
Q. Critical Parameters :
- Solvent Polarity : Polar aprotic solvents enhance intermediate stability.
- Temperature Control : Excess heat may degrade nitro or hydrazine groups.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is essential to isolate high-purity products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm structural integrity, with key signals for sulfonamide (–SO₂–NH– at δ 10–12 ppm), nitrophenyl aromatic protons (δ 7.5–8.5 ppm), and furyl protons (δ 6.5–7.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis (ESI-TOF) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- X-ray Crystallography : Resolves stereochemical ambiguities by analyzing crystal packing and intermolecular interactions (e.g., hydrogen bonds between hydrazino and sulfonamide groups) .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and detect trace by-products .
Q. What in vitro assays are used to evaluate the biological activity of this sulfonamide derivative?
- Enzyme Inhibition Assays : Test inhibition of carbonic anhydrase or cyclooxygenase isoforms via UV-Vis spectroscopy (e.g., esterase activity with 4-nitrophenyl acetate) .
- Antimicrobial Screening : Microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound?
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to evaluate electron density distribution, focusing on nitro group electrophilicity and sulfonamide hydrogen-bonding potential .
- Molecular Dynamics (MD) : Simulate solvation effects (explicit water models) to predict aggregation behavior or degradation pathways .
- Docking Studies : Analyze binding affinities with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina, identifying key residues (e.g., Zn²⁺ coordination sites) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability in inoculum size or incubation time .
- Metabolite Profiling : LC-MS/MS to detect active metabolites that may contribute to discrepancies in IC₅₀ values .
- Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., nitro group orientation) .
Q. How can machine learning optimize synthesis conditions for this compound?
- Bayesian Optimization : Train models on reaction parameters (temperature, solvent, catalyst loading) to predict optimal yield conditions. For example, prioritize DMF as a solvent and 70°C for hydrazine coupling steps .
- High-Throughput Screening (HTS) : Use robotic platforms to test 100+ conditions in parallel, feeding data into neural networks (e.g., TensorFlow) to refine reaction trajectories .
- By-Product Minimization : Gradient-boosted trees (XGBoost) identify impurity formation pathways (e.g., nitro group reduction) and recommend inert atmospheres (N₂/Ar) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
